Cas no 2228423-85-4 ({2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine)
{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine
- 2228423-85-4
- {2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine
- EN300-1964291
-
- Inchi: 1S/C13H14F2N2/c14-13(15)7-12(13,8-16)5-9-6-17-11-4-2-1-3-10(9)11/h1-4,6,17H,5,7-8,16H2
- InChI Key: DTCUPBPBAUFRII-UHFFFAOYSA-N
- SMILES: FC1(CC1(CN)CC1=CNC2C=CC=CC1=2)F
Computed Properties
- Exact Mass: 236.11250478g/mol
- Monoisotopic Mass: 236.11250478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 41.8Ų
{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964291-0.05g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 0.05g |
$1682.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-0.1g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 0.1g |
$1761.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-0.25g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 0.25g |
$1841.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-0.5g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 0.5g |
$1922.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-1.0g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 1g |
$2002.0 | 2023-05-23 | ||
| Enamine | EN300-1964291-2.5g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 2.5g |
$3925.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-5.0g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 5g |
$5807.0 | 2023-05-23 | ||
| Enamine | EN300-1964291-10.0g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 10g |
$8611.0 | 2023-05-23 | ||
| Enamine | EN300-1964291-1g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 1g |
$2002.0 | 2023-09-17 | ||
| Enamine | EN300-1964291-5g |
{2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2228423-85-4 | 5g |
$5807.0 | 2023-09-17 |
{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine
Compound CAS No. 2228423-85-4: {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine
The compound with CAS No. 2228423-85-4, known as {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl ring substituted with a difluoromethyl group and an indole moiety. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the potential of this compound as a bioactive agent due to its ability to interact with specific biological targets. For instance, researchers have explored its role in modulating neurotransmitter systems, which could pave the way for its use in treating neurological disorders such as depression and anxiety. The indole ring, a well-known structural motif in many bioactive compounds, contributes significantly to the molecule's pharmacological properties by enhancing its ability to cross cellular membranes and bind to receptors.
The synthesis of {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the cyclopropyl ring through [insertion reactions] and the subsequent functionalization with the difluoromethyl group. The integration of the indole moiety is achieved via a series of coupling reactions, ensuring high specificity and yield. These synthetic strategies not only underscore the complexity of the molecule but also highlight advancements in modern chemical synthesis techniques.
In terms of applications, this compound has shown potential in several therapeutic areas. For example, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug development. Additionally, preliminary studies suggest that it may exhibit antimicrobial activity, particularly against gram-positive bacteria. These findings are supported by recent research published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development*.
One of the most intriguing aspects of this compound is its bioavailability and pharmacokinetic profile. Preclinical studies indicate that it demonstrates favorable absorption characteristics when administered orally, which is crucial for its potential use as an oral medication. Furthermore, its metabolism appears to be relatively straightforward, with primary elimination occurring through hepatic pathways. These properties make it an attractive candidate for further preclinical testing and eventual clinical trials.
Despite its promising attributes, there are challenges associated with the development of this compound into a therapeutic agent. One major concern is its potential for off-target effects, which could lead to unintended side effects. To address this, researchers are employing advanced computational models to predict and mitigate such interactions. Additionally, ongoing efforts are focused on optimizing the compound's stability under physiological conditions to enhance its efficacy and reduce dosing frequency.
In conclusion, {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine represents a cutting-edge advancement in organic chemistry with significant implications for drug discovery. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic applications. As research continues to unfold, this compound may unlock new possibilities in treating a wide range of diseases, solidifying its place as an important molecule in contemporary medicinal chemistry.
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